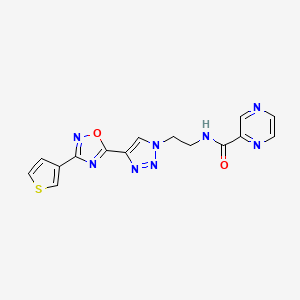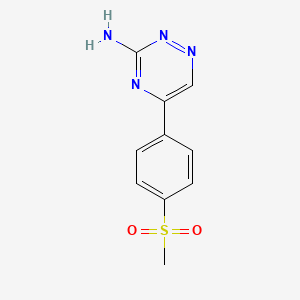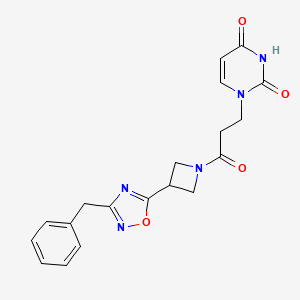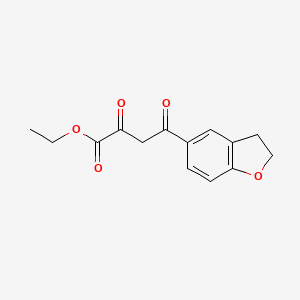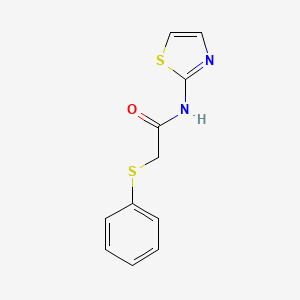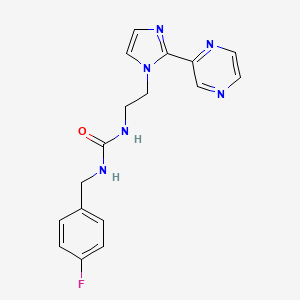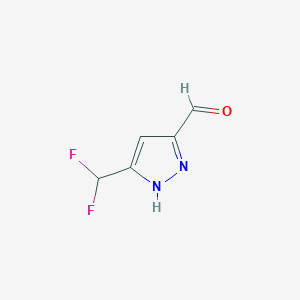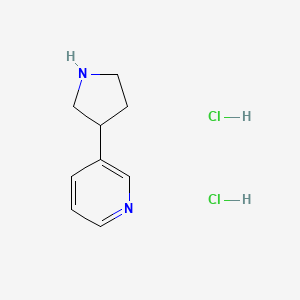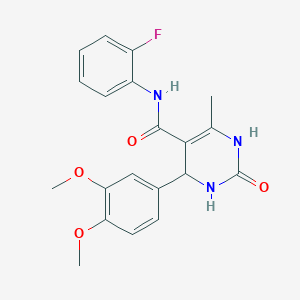![molecular formula C13H14N2O4 B2586484 1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006320-11-1](/img/structure/B2586484.png)
1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a derivative of α-Glucosidase Inhibitor . It is synthesized and characterized using conventional analytical techniques .
Synthesis Analysis
The compound is synthesized by refluxing a mixture of 4-(methoxy(phenyl)methyl)-2-methylphenol (0.01 mol) and 1-chlorobutan-2-one (2) (0.02 mol) in dry distilled acetone (75 mL) and anhydrous potassium carbonate (0.02 mol) for 4 hours .Molecular Structure Analysis
The compound crystallizes in a monoclinic crystal system with the space group P21/c . The crystal structure is stabilized by C-H…O interactions and further reinforced by π-π interactions .Chemical Reactions Analysis
The compound is a part of the pyrazole nucleus, which is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.174 Da . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- Functionalization of Pyrazole Derivatives : The compound 1H-pyrazole-3-carboxylic acid is used in functionalization reactions to form various carboxamides with good yields. This includes reactions with aminophenol derivatives, establishing structures through spectroscopic data and elemental analyses (Yıldırım & Kandemirli, 2006).
Crystal Structure and Analysis
- Crystal Structure of Pyrazole Derivatives : Research on compounds similar to 1H-pyrazole-3-carboxylic acid reveals insights into their crystal structures. For instance, studies show how propionic acid groups in certain derivatives form hydrogen-bonded dimers, with variations in molecular conformation (Kumarasinghe et al., 2009).
Pharmaceutical and Medicinal Applications
- Anti-inflammatory and Analgesic Properties : Certain 1H-pyrazole derivatives demonstrate significant anti-inflammatory and analgesic activities. This includes compounds with structural similarities to the specified acid, which also show moderate antipyretic and antiaggregating effects (Menozzi et al., 1994).
Chemical Synthesis and Properties
- Synthesis and Auxin Activities : Studies on pyrazole carboxylic acids, including those similar to the specified compound, involve the synthesis of new compounds with confirmed structures via elemental analysis, IR, and NMR spectroscopies. These studies often assess auxin activities and potential agricultural applications (Yue et al., 2010).
Molecular Conformation and Hydrogen Bonding
- Hydrogen Bonding in Pyrazole Derivatives : Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, closely related to the specified compound, highlights complex hydrogen-bonded framework structures. These studies contribute to understanding the molecular conformation and bonding in such compounds (Asma et al., 2018).
Renewable Resources and Chemical Diversity
- From Renewable Resources to Chemical Diversity : The synthesis of pyrazole derivatives from levulinic acid shows the transformation of renewable resources into diverse chemical structures, including pyrazole derivatives (Flores et al., 2014).
Catalytic Hydrogenation
- Catalytic Hydrogenation of Pyrazole Carboxylic Acids : Research on the catalytic hydrogenation of methyl esters of 1H-pyrazoline-3-carboxylic acids and their derivatives offers insights into chemical transformations and the creation of new compounds (Gorpinchenko et al., 2009).
Propiedades
IUPAC Name |
1-[(2-methoxy-4-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9-3-4-11(12(7-9)18-2)19-8-15-6-5-10(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKDNUCQZHBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

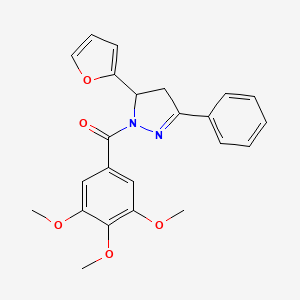
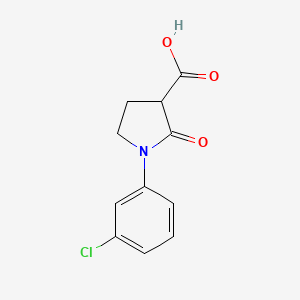

![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
